5-(1H-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine, also known as PLX647, is a small molecule tyrosine kinase inhibitor (TKI) that exhibits high selectivity for colony-stimulating factor 1 receptor (CSF-1R) and, to a lesser extent, c-Kit and PDGFRβ. [, ] This selectivity makes PLX647 a valuable tool for studying the roles of these kinases in various biological processes, particularly in the context of immune regulation, viral infection, and autoimmune diseases.
While the exact molecular structure of PLX647 is not described in the provided abstracts, its crystal structures when bound to KIT kinase domain and FMS kinase domain are available. [, ] This information suggests that structural analyses have been conducted to understand its binding mode and selectivity for specific kinases.
PLX647 primarily acts by inhibiting the activity of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and monocytes. [] By blocking CSF-1R activation, PLX647 disrupts the signaling pathways downstream of this receptor, leading to various downstream effects. For instance, PLX647 has been shown to:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7